Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-

Organometallic photochemistry Cyclooligogermane fragmentation Chlorodigermane synthesis

Sourcing a structurally precise, single-source germanium precursor with pre-formed Ge-Ge bonds often leads to mixtures requiring post-synthetic fractionation. Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- solves this with its discrete molecular identity and 1:1 Cl:Ge ratio. - Enables potentially lower-temperature (<300°C) CVD film growth vs. GeH₄/Ge₂H₆ (>325°C), ideal for temperature-sensitive substrates. - Bulky isopropyl groups provide kinetic stabilization, while labile Cl atoms allow stepwise functionalization without Ge-Ge cleavage. - Generates clean iPr₂GeCl radicals upon photolysis, with volatile byproducts for traceless polymer end-capping.

Molecular Formula C12H28Cl2Ge2
Molecular Weight 388.5 g/mol
CAS No. 142745-88-8
Cat. No. B3240103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-
CAS142745-88-8
Molecular FormulaC12H28Cl2Ge2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)[Ge](C(C)C)Cl.CC(C)[Ge](C(C)C)Cl
InChIInChI=1S/2C6H14ClGe/c2*1-5(2)8(7)6(3)4/h2*5-6H,1-4H3
InChIKeyVYOLEOHKJBMAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)-: Identity and Chemical Context


Digermane, 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)- (CAS 142745-88-8) is a symmetrical organochlorodigermane of formula [iPr₂GeCl]₂, featuring a direct Ge–Ge bond, two terminal chlorine atoms, and four isopropyl substituents . It belongs to the class of alkylhalodigermanes, which serve as molecular precursors to reactive germylenes, digermenes, and germanium-containing thin films. The compound is obtained as a principal product (45% yield) from photolysis of octaisopropylcyclotetragermane in cyclohexane containing CCl₄, alongside diisopropyldichlorogermane (50%) . This photochemical route provides a well-defined entry to a chlorodigermane that combines steric bulk with latent functionality, making it chemically distinct from simpler digermanes such as hexaalkyldigermanes or perchlorinated oligogermanes .

Symmetrical chlorodigermane with direct Ge–Ge bond and terminal Cl
Isopropyl substituents provide steric stabilization of the digermane core
Accessible via single-step photochemical route from cyclotetragermane

Why Generic Digermane Substitution Fails


Attempting to replace 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane with a generic digermane or a mono-germane ignores three irreproducible sources of differentiation. First, the bulky isopropyl groups kinetically stabilize the Ge–Ge bond against disproportionation while the chlorine atoms retain substitutional lability—a dual profile absent in fully alkylated analogues such as hexaethyldigermane . Second, photochemical or thermal activation generates reactive intermediates (e.g., germyl radicals, germylenes, digermenes) whose product distribution is highly substituent-dependent; changing the alkyl group from isopropyl to methyl or ethyl alters both the quantum yield and the trapping-product slate , . Third, the compound's empirical 2:1 Cl:Ge ratio and the presence of a pre-formed Ge–Ge bond make it a structurally precise single-source precursor for germanium-based materials, whereas mixtures of chlorinated oligogermanes require post-synthetic fractionation to achieve comparable compositional certainty , .

01
Fully alkylated digermanes lack chlorine leaving groups, preventing selective functionalization at germanium.
02
Changing isopropyl to smaller alkyl groups alters photolytic product distribution and may reduce chlorodigermane yield.
03
Oligomeric chlorogermane mixtures lack the discrete molecular identity required for reproducible precursor performance.

Quantitative Evidence Guide for Structural and Reactivity Differentiation


Photochemical Synthesis Selectivity vs. Non-Chlorinated Pathways

Under identical photolysis conditions (266 nm, cyclohexane, CCl₄ quencher, 295 K), octaisopropylcyclotetragermane yields 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane as a major product (45%) alongside diisopropyldichlorogermane (50%) . This 0.9:1 ratio is substituent-specific; when the same polygermane is photolyzed in the absence of CCl₄, only hydrogen-abstraction products (octaisopropyltetragermane, hexaisopropyltrigermane, tetraisopropyldigermane) are obtained, with no chlorinated species detected . The chlorine-incorporation efficiency is therefore quantitative and tunable solely by the presence of a halogen-atom donor, a feature not observed for methyl- or phenyl-substituted cyclooligogermanes under comparable conditions , .

Photochemical selectivity
Head-to-head
45% yield (target digermane); 50% monochlorogermane
0% chlorinated products without CCl₄
45% vs. 0% chlorinated yield
Chlorodigermane formation is quantitatively tunable via halogen donor.
Isopropyl pattern enables pathway selectivity; not generalizable to methyl/aryl analogues.
Organometallic photochemistry Cyclooligogermane fragmentation Chlorodigermane synthesis

Ge–Ge Bond Homolysis Selectivity in Alkylhalodigermanes

Laser flash photolysis of aryl-substituted digermanes demonstrates that Ge–Ge bond homolysis to germyl radicals competes with germylene extrusion, with the ratio governed by the substituents on germanium . For phenylated digermanes, germyl radicals dominate, whereas for alkylhalodigermanes such as 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane, the presence of chlorine atoms facilitates subsequent chlorine-atom abstraction from CCl₄, funneling the radical pathway toward isolable chlorogermane and chlorodigermane products , . In contrast, hexaalkyldigermanes (e.g., hexaethyldigermane) under identical conditions largely revert to recombination or hydrogen-abstraction products without cleanly delivering halogenated derivatives . The target compound thus provides a predictable radical-based functionalization handle that purely alkylated digermanes lack.

Radical pathway selectivity
Class-level inference
Chlorinated products dominate (45–50% yield); germylene extrusion negligible
Hexaalkyl digermanes: radical recombination, no halogenated products
45–50% vs. near-zero chlorinated yield
Chlorine substituents direct radical reactivity toward isolable products.
Hexaalkyl systems predominantly recombine; class-level comparison.
Germyl radical generation Digermane photolysis Reaction pathway selectivity

Structural Precision vs. Oligomeric Chlorogermane Mixtures

The target compound is a discrete molecular digermane with exactly one Ge–Ge bond and a defined Cl:Ge ratio of 1:1 (2 Cl per 2 Ge) . In contrast, commercial chlorinated oligogermane mixtures, as disclosed in patent US 2013/0043429 A1, are specified by an average Ge:Cl ratio of 1:1 to 1:3 and an average chain length of 2–8 germanium atoms, meaning the actual composition is a broad distribution of oligomers . For thin-film deposition processes (CVD/ALD), the molecular uniformity of the target compound enables more reproducible vapor pressure, decomposition kinetics, and film stoichiometry compared to polydisperse chlorooligogermane mixtures that require extensive fractionation or in situ monitoring .

Molecular precision
Cross-study comparable
Single species C₁₂H₂₈Cl₂Ge₂; Ge:Cl exactly 1:1
Oligomer mixture Ge:Cl 1:1–1:3, chain length 2–8 Ge
Discrete compound vs. broad distribution
Defined stoichiometry enables reproducible deposition chemistry.
Oligomeric mixtures require fractionation for comparable certainty.
Single-source molecular precursor Germanium thin-film deposition Chlorooligogermane composition

Low-Temperature Decomposition Advantage over GeH₄ and Ge₂H₆

The presence of weak Ge–C(isopropyl) and Ge–Cl bonds in the target compound is expected to reduce the onset decomposition temperature compared to GeH₄ and Ge₂H₆, which require substrate temperatures of 350–500 °C for efficient germanium film growth . While direct decomposition data for this specific digermane are not publicly available, class-level thermochemical data for alkylchlorogermanes indicate that Ge–Cl bond homolysis and β-hydride elimination from isopropyl groups lower the thermal activation barrier by 40–80 kJ/mol relative to the Ge–H bond in GeH₄ . This translates to predicted usable deposition temperatures in the 200–300 °C range, enabling germanium film growth on temperature-sensitive substrates (e.g., flexible electronics, III-V back-end processing) where GeH₄ or Ge₂H₆ would cause thermal damage , .

Decomposition temperature
Class-level inference
Predicted onset ~200–300 °C
~100–200 °C lower vs. GeH₄ (350–500 °C)
May support lower thermal budget Ge deposition.
Based on bond enthalpy trends; experimental CVD data needed.
CVD precursor decomposition temperature Germanium thin-film growth Thermal stability

Steric Shielding and Conformational Stability of the Ge–Ge Bond

Ab initio calculations on the homologous series Me₂XGeGeXMe₂ (X = Me, Cl, H) reveal that the rotational barrier around the Ge–Ge bond is strongly influenced by both steric bulk and electronic effects of the substituents . Extending these calculations, the tetraisopropyl analogue is expected to exhibit a significantly higher rotational barrier and greater ground-state conformational preference due to the increased van der Waals volume of isopropyl vs. methyl groups . This translates to slower Ge–Ge bond rotational dynamics at room temperature, which may affect the stereochemical outcome of substitution reactions at germanium. For synthetic chemists performing stereoselective transformations at the Ge–Ge bond, the isopropyl derivative offers a sterically more rigid scaffold than the commonly used tetramethyl or tetraethyl digermanes .

Conformational rigidity
Class-level inference
Ge–Ge rotational barrier higher than tetramethyl analogue (qualitative trend)
Isopropyl bulk provides a sterically more rigid digermane scaffold.
Extrapolated from ab initio studies of Me₂XGeGeXMe₂ series.
Digermane conformational analysis Steric stabilization Ab initio structural studies

Chlorine as a Selective Leaving Group vs. Hexaalkyldigermanes

The chlorine atoms on 1,2-dichloro-1,1,2,2-tetrakis(1-methylethyl)digermane serve as competent leaving groups for reductive metalation, generating germyl anion equivalents that can be trapped with electrophiles or transition-metal fragments . In direct contrast, hexaalkyldigermanes (e.g., Et₃GeGeEt₃) require harsher conditions (Li metal, ultrasonic activation) to cleave the Ge–Ge bond and do not offer a site-selective functionalization handle . The orthogonal reactivity pattern—Ge–Cl substitution under mild nucleophilic conditions vs. Ge–Ge bond retention under electrophilic conditions—is a consequence of the specific Cl/iPr substitution pattern and is not replicable with either peralkylated or perchlorinated digermanes .

Selective leaving group
Class-level inference
Ge–Cl cleavable under mild reductants while retaining Ge–Ge bond
Hexaalkyl digermanes: Ge–C inert, Ge–Ge scission requires harsh conditions
Mild, selective activation vs. non-selective cleavage
Enables germyl nucleophile generation without core fragmentation.
Reactivity inferred from chloro-isopropylgermane literature.
Germyl nucleophile generation Transition-metal germylene complexes Digermane functionalization

High-Value Application Scenarios for This Chlorodigermane


Precursor for Stereochemically Controlled Digermene Generation

The target digermane, upon photolytic or reductive dechlorination, generates tetraisopropyldigermene (iPr₂Ge=GeiPr₂), a reactive Ge=Ge double-bond species that can be trapped with dienes, alcohols, or transition-metal fragments . Compared to tetramethyl- or tetraethyldigermene, the isopropyl-substituted digermene exhibits enhanced kinetic stability due to steric protection, allowing for cleaner trapping chemistry and higher isolated yields of cycloaddition products . This makes the compound the precursor of choice for laboratories synthesizing novel Ge-containing heterocycles or metal-digermene π-complexes.

Single-Source Precursor for Low-Thermal-Budget Germanium Deposition

The compound's combined characteristics—discrete molecular identity with a 1:1 Cl:Ge ratio, pre-formed Ge–Ge bond, and relatively weak Ge–Cl/Ge–iPr bonds—position it as a candidate single-source precursor for germanium film growth at substrate temperatures potentially below 300 °C . This contrasts with GeH₄ and Ge₂H₆, which require temperatures above 325–350 °C for efficient deposition . Procurement by CVD process development groups targeting temperature-sensitive substrates (polymers, flexible electronics, III-V heterostructures) is justified by the expected thermal budget reduction, pending experimental confirmation of deposition kinetics and film purity.

Defined Germyl Radical Source for Controlled Polymerization

Photolytic Ge–Ge bond homolysis of the target compound cleanly generates iPr₂GeCl radicals, which can initiate radical chain reactions or undergo addition to alkenes and alkynes . Unlike arylgermane radical sources that produce UV-absorbing aromatic byproducts, the isopropyl-chloro system yields volatile byproducts (propene, HCl) that are readily removed. This makes the compound attractive for synthesizing germanium-end-capped polymers or for visible-light-mediated hydrogermylation reactions where a clean, traceless radical precursor is required .

Building Block for Mixed-Metal Cluster Synthesis

The chlorine atoms serve as selective leaving groups for nucleophilic substitution or oxidative addition to low-valent transition metals, enabling incorporation of the iPr₂Ge–GeiPr₂ fragment into heterometallic clusters . This orthogonal reactivity—Ge–Cl bond activation without Ge–Ge bond rupture—is not available with peralkylated digermanes, which require forcing conditions and yield complex mixtures. The target compound thus enables the rational, stepwise construction of Ge–M bonds (M = Fe, Ru, Pt, Pd) with retention of the digermane core, a key advantage for synthetic inorganic and materials chemistry groups .

Application
Selection Property
Validation Focus
Digermene generation studies
Steric stabilization of digermene intermediate
Trapping efficiency and product distribution
Low-thermal-budget Ge deposition
Predicted lower decomposition onset
Deposition temperature window and film purity
Germyl radical polymerization
Clean radical generation with volatile byproducts
Radical initiation efficiency and polymer end-group fidelity
Heterometallic cluster assembly
Orthogonal Ge–Cl activation with Ge–Ge retention
Stepwise incorporation of the Ge₂ core into metal clusters
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